N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Overview
Description
N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an ethyl-substituted phenyl group, a methylsulfonyl group, and a phenoxyphenyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 4-ethylphenylamine, methylsulfonyl chloride, and 4-phenoxyphenylamine. These intermediates are then subjected to a series of reactions, including amide bond formation, sulfonylation, and phenoxy substitution, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the sulfonyl group or other reducible moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-methoxyphenyl)glycinamide
- N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-chlorophenyl)glycinamide
- N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-fluorophenyl)glycinamide
Uniqueness
N-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-18-9-11-19(12-10-18)24-23(26)17-25(30(2,27)28)20-13-15-22(16-14-20)29-21-7-5-4-6-8-21/h4-16H,3,17H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXKXXCTIUSAJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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